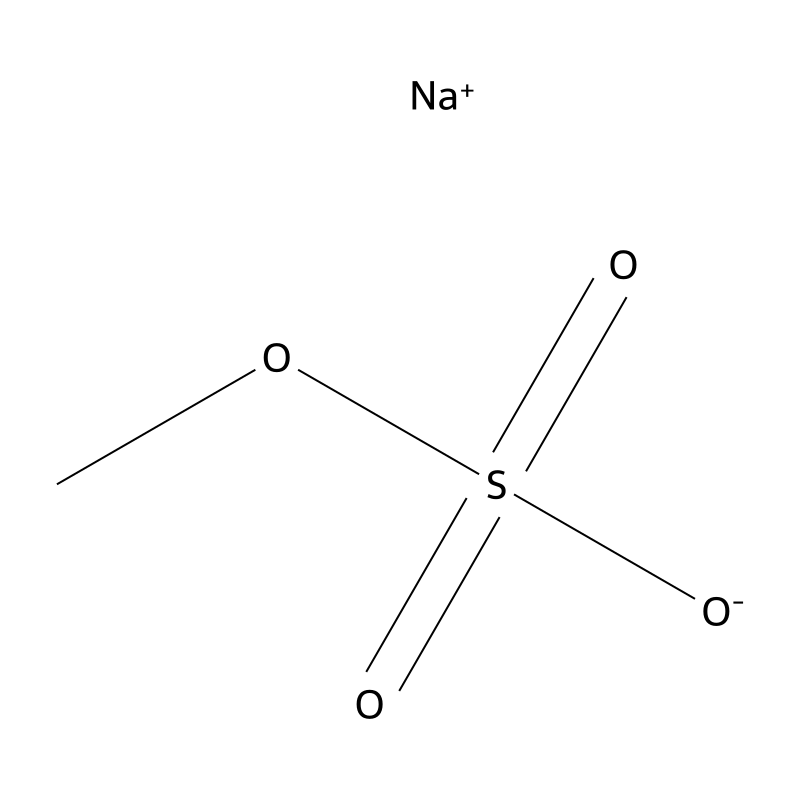Sodium methyl sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
As a Reactant or Reagent
Synthesis of Organic Compounds
Sodium methyl sulfate can be used as a methylating agent in the synthesis of various organic compounds. For example, it can be used to convert phenol to anisole and synthesize hydroxyanilino quinolines, which are potential RET kinase inhibitors [1, 2].([1] Sigma-Aldrich: , [2] SCBT: )
Production of Ionic Liquids
Sodium methyl sulfate can be used as a starting material for the preparation of methylsulfate anion-based ionic liquids. These ionic liquids are used as catalysts in various organic reactions, including the Morita-Baylis-Hillman reaction [3].([3] Sigma-Aldrich: )
As a Model Compound
Studying Lamellar Structures
In combination with other materials, sodium methyl sulfate can be used to create hybrid nanomaterials with specific lamellar structures. Researchers use these structures to study self-assembly processes and their potential applications in various fields [4].([4] Sigma-Aldrich: )
Micellar Studies
Sodium methyl sulfate can be used to study the properties of micelles, which are self-assembled aggregates of molecules in aqueous solutions. Researchers investigate the rate-retarding effects of sodium methyl sulfate on the hydrolysis of specific compounds and its influence on micelle formation and structure [5].([5] Sigma-Aldrich: )
Sodium methyl sulfate is a salt formed by the reaction of sulfuric acid with methanol. It's readily soluble in water and slightly hygroscopic (absorbs moisture from the air) [].
This compound has significance in various research fields, including:
- Organic synthesis: As a methylating agent, it introduces a methyl group (CH₃) to other molecules in controlled reactions [].
- Electrolyte studies: Due to its good water solubility and ionic properties, it can be used as an electrolyte in specific research applications [].
Molecular Structure Analysis
Sodium methyl sulfate has a simple ionic structure. The sodium cation (Na+) and the methyl sulfate anion (CH₃SO₄⁻) are linked by electrostatic attraction. The key feature is the tetrahedral arrangement of the sulfate group (SO₄²⁻) around the central sulfur atom [].
Chemical Reactions Analysis
- Synthesis: It's commonly synthesized by reacting methanol (CH₃OH) with sulfuric acid (H₂SO₄) at specific temperatures [].
(CH₃OH) + H₂SO₄ -> CH₃NaO₄S + H₂O
Due to safety concerns (discussed later), this reaction should only be performed by trained professionals in a controlled laboratory environment.
Physical And Chemical Properties Analysis
- Decomposition Reaction: When heated, sodium methyl sulfate decomposes to yield dimethyl sulfate and sodium sulfate:
- Oxidation Reaction: In the presence of hydroxyl radicals, sodium methyl sulfate can fragment into formaldehyde and a sulfate radical anion:
This reaction contributes to secondary atmospheric chemistry by forming bisulfate ions from the sulfate radical anion .
Sodium methyl sulfate has been noted for its toxicity and corrosive properties. It can cause skin irritation and serious eye damage upon contact. Its biological activity is primarily of concern in toxicological studies rather than therapeutic applications, as it is not typically used in pharmaceuticals due to its hazardous nature .
Sodium methyl sulfate can be synthesized through various methods:
- Reaction of Sodium Methoxide with Sulfur Trioxide: This method involves reacting sodium methoxide with sulfur trioxide to produce sodium methyl sulfate.
- Methylation Processes: It can also be produced by methylating sodium phenylate with excess methyl sulfate, where the unreacted methyl sulfate converts into sodium sulfate .
Sodium methyl sulfate is utilized in several applications:
- Methylating Agent: It is commonly used in organic synthesis to introduce methyl groups into various substrates.
- Atmospheric Chemistry Research: Its role as an organosulfate in atmospheric particles makes it significant for studies related to air quality and atmospheric reactions .
- Chemical Manufacturing: It serves as a precursor or intermediate in the production of other chemicals, including pharmaceuticals and agrochemicals.
Research has shown that sodium methyl sulfate interacts significantly with hydroxyl radicals in the atmosphere, leading to its oxidation and transformation into other chemical species. Studies indicate that approximately 40% of sodium methyl sulfate can be oxidized under certain conditions, contributing to the formation of secondary pollutants like bisulfate ions .
Sodium methyl sulfate shares similarities with several other compounds, particularly within the category of organosulfates. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Dimethyl Sulfate | Highly toxic; used as a potent methylating agent. | |
| Sodium Sulfate | Commonly used as a drying agent; non-toxic. | |
| Methyl Sulfate | Used in similar reactions but less stable than sodium methyl sulfate. | |
| Ethyl Methyl Sulfate | Contains an ethyl group; used in similar applications but more complex. |
Sodium methyl sulfate is unique due to its specific role as the smallest organosulfate compound found in atmospheric studies, emphasizing its importance in environmental chemistry compared to its larger counterparts .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 39 of 95 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 56 of 95 companies with hazard statement code(s):;
H302 (69.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (71.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (32.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (67.86%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (69.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Sulfuric acid, monomethyl ester, sodium salt (1:1): ACTIVE








